IACS-010759 - 1570496-34-2

IACS-010759

Catalog Number: EVT-269732
CAS Number: 1570496-34-2
Molecular Formula: C25H25F3N6O4S
Molecular Weight: 562.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxidative Phosphorylation Inhibitor IACS-010759 is an orally bioavailable oxidative phosphorylation (OxPhos) inhibitor, with potential antineoplastic activity. Upon administration of the OxPhos inhibitor IACS-010759, this agent binds to and inhibits complex I of the electron transport chain (NADH ubiquinone oxidoreductase), thereby selectively depriving tumor cells of nutrients, and energy, and inhibiting nucleotide and amino acid production, which induces autophagy, causes tumor cell death and inhibits cell proliferation. Mitochondrial complex I, which is hyperactivated in cancer cells to meet their increased demands for energy, plays a key role in the promotion of cancer cell proliferation.
Mechanism of Action

IACS-010759 exerts its anti-tumor activity by targeting mitochondrial complex I, a key enzyme in the oxidative phosphorylation (OXPHOS) pathway. [, ] Specifically, it binds to the quinone binding site of complex I, blocking the electron transport chain and inhibiting the conversion of NADH to NAD+. [, , ] This blockage disrupts cellular respiration, leading to a depletion of ATP, a decrease in TCA cycle flux, and reduced nucleotide biosynthesis. [, ] Ultimately, IACS-010759 induces a metabolic catastrophe in cancer cells, negatively impacting energy homeostasis, amino acid biosynthesis, and NTP production. [, ]

Applications
  • Acute myeloid leukemia (AML): IACS-010759 has shown efficacy in preclinical models of AML, including those resistant to standard chemotherapy. [, , , , , , ] It inhibits the growth of AML cells, including leukemia stem cells, by disrupting OXPHOS and inducing apoptosis. [, , , ] Notably, it demonstrates synergistic activity when combined with other anti-leukemic agents, such as cytarabine, venetoclax, and AC220. [, , ]

  • T-cell acute lymphoblastic leukemia (T-ALL): IACS-010759 exhibits promising activity against NOTCH1-mutated T-ALL, both in vitro and in vivo. [, ] It disrupts NOTCH1-driven metabolic reprogramming by blocking OXPHOS, leading to energy depletion, oxidative stress, and apoptosis. [, ] The compound displays synergistic effects when combined with standard chemotherapy and glutaminase inhibitors. [, ]

  • Other cancers: IACS-010759 has also shown preclinical activity in models of lymphoma, melanoma, TNBC, PDAC, and glioblastoma. [, , , , ] Its effectiveness is particularly notable in tumors with a higher reliance on OXPHOS for survival. [, , ] IACS-010759 has demonstrated synergistic effects in combination with other therapies, such as radiotherapy in NSCLC. []

  • Clinical trials: Further investigation of IACS-010759 in ongoing and future clinical trials is crucial to determine its safety, efficacy, and optimal dosing in patients with AML, solid tumors, and lymphoma. [, ]

  • Biomarker development: Identifying reliable biomarkers of response to IACS-010759 will be essential for selecting patients who are most likely to benefit from this therapy. [] This includes investigating the role of AMPK, mTOR signaling, and OXPHOS dependency as potential biomarkers. [, ]

  • Combination therapies: Exploring rational combination therapies with IACS-010759 could further enhance its antitumor activity and overcome potential resistance mechanisms. [, , ] Promising combinations include those with chemotherapy, Bcl-2 inhibitors, glutaminase inhibitors, and radiotherapy. [, , , , , ]

  • Mechanism of resistance: Further research is needed to understand the mechanisms underlying intrinsic and acquired resistance to IACS-010759, which could guide the development of strategies to prevent or overcome resistance. [, ]

  • Metabolic adaptations: Investigating the metabolic adaptations employed by cancer cells in response to OXPHOS inhibition, such as increased glycolysis, could reveal additional therapeutic targets. [, , ]

Piericidin A

Relevance: Piericidin A is structurally distinct from IACS-010759 but shares the same mechanism of action by inhibiting complex I, albeit at a different binding site. [] This makes it a valuable tool for studying the effects of complex I inhibition and validating the therapeutic potential of IACS-010759.

Acetogenins

Relevance: Like piericidin A, acetogenins are structurally different from IACS-010759 but target the same enzyme complex. [] The distinct structural features and binding sites of acetogenins highlight the diversity of complex I inhibitors and provide insights into alternative strategies for targeting this enzyme complex.

[125I]AzQ ([125I]-labeled Aziridinyl Quinone)

Relevance: Unlike IACS-010759, [125I]AzQ inhibits complex I by binding to the 49 kDa subunit. [] Interestingly, IACS-010759 does not affect [125I]AzQ binding, suggesting that these two inhibitors interact with distinct regions of the complex.

2-Deoxy-D-glucose (2-DG)

Relevance: While not structurally related to IACS-010759, 2-DG targets a complementary metabolic pathway, glycolysis. [] Combining 2-DG with IACS-010759 has demonstrated synergistic cytotoxicity in some AML cell lines, suggesting that simultaneous inhibition of both OXPHOS and glycolysis can be a promising therapeutic strategy.

Venetoclax (ABT-199)

Relevance: While structurally distinct from IACS-010759, venetoclax targets a complementary pathway involved in AML cell survival. [, , , ] Studies have shown that venetoclax can disrupt BCL-2's interaction with VDAC, a mitochondrial protein involved in OXPHOS, and enhance the antileukemic activity of IACS-010759.

Azacitidine

Relevance: Although structurally dissimilar to IACS-010759, azacitidine targets a distinct cellular process implicated in AML development and progression. [] Combining azacitidine with venetoclax and IACS-010759 has shown promising preclinical anti-AML activity, suggesting a potential for this triple combination therapy.

CB-839

Relevance: Although structurally unrelated to IACS-010759, CB-839 targets a metabolic pathway that becomes critical for T-ALL cells upon OxPhos inhibition. [] Combining IACS-010759 with CB-839 has shown synergistic antileukemic effects in preclinical T-ALL models, highlighting the potential of targeting both pathways.

AC220 (Quizartinib)

Relevance: While not structurally related to IACS-010759, AC220 targets a specific oncogenic driver in AML. [] Studies have revealed a synergistic interaction between AC220 and IACS-010759 in inhibiting AML cell growth, suggesting a potential therapeutic benefit from their combination.

Properties

CAS Number

1570496-34-2

Product Name

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

IUPAC Name

5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Molecular Formula

C25H25F3N6O4S

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3

InChI Key

HWJWNWZJUYCGKV-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

IACS-010759; IACS 010759; IACS010759; IACS-10759; IACS 10759; IACS10759.

Canonical SMILES

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.